(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid
Overview
Description
(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid: is a chiral compound with potential applications in various fields of chemistry and biology. The compound features an oxolane ring, a carboxylic acid group, and an imidazole moiety, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid typically involves the stereoselective coupling of an imidazole derivative with an oxolane precursor. One common method includes the use of nickel-catalyzed olefin coupling reactions, which are known for their efficiency and selectivity . The reaction conditions often involve the use of unsaturated hydrocarbons and nickel-based catalysts to facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound may leverage high-throughput synthesis techniques to ensure scalability and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process, allowing for the large-scale manufacture of this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol or aldehyde.
Substitution: The oxolane ring and imidazole moiety can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
Oxidation: Oxidized imidazole derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Substituted oxolane and imidazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology: In biological research, (2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid is studied for its potential as a ligand in enzyme assays and receptor binding studies.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in designing molecules that target specific enzymes or receptors.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
Mechanism of Action
The mechanism of action of (2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole moiety can bind to metal ions in enzyme active sites, modulating their activity. Additionally, the oxolane ring and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(2S,3S)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid: The enantiomer of the compound, differing in its stereochemistry.
(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid: A similar compound with a methyl group instead of an ethyl group on the imidazole moiety.
(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-sulfonic acid: A derivative with a sulfonic acid group instead of a carboxylic acid group.
Uniqueness: The unique combination of the oxolane ring, imidazole moiety, and carboxylic acid group in (2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid provides distinct chemical and biological properties. Its chiral nature and ability to participate in various chemical reactions make it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
(2R,3R)-2-(1-ethylimidazol-2-yl)oxolane-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-2-12-5-4-11-9(12)8-7(10(13)14)3-6-15-8/h4-5,7-8H,2-3,6H2,1H3,(H,13,14)/t7-,8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIONVJPPYSNSK-HTQZYQBOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2C(CCO2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=CN=C1[C@H]2[C@@H](CCO2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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